Substitution Pattern Versus 6-Methyl-2-propyl Isomer: Reversed Alkyl Topology Determines Pharmacophoric Vector Orientation
The target compound (CAS 1710695-96-7) and its direct constitutional isomer 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708026-97-4) share identical molecular formula (C10H14N4) and molecular weight (190.25 g/mol), but differ critically in the location of the n-propyl chain: at the pyrrole N6 position in the target versus the pyrimidine C2 position in the comparator . This positional swap reorients the lipophilic propyl group from the solvent-exposed face of the pyrrole ring to the hinge-binding region of the pyrimidine, directly altering the steric and hydrophobic environment surrounding the conserved 4-amino hydrogen-bond donor/acceptor motif. In pyrrolo[3,4-d]pyrimidine-based kinase inhibitor programs, this substitution topology has been shown to modulate binding mode and selectivity across kinase targets [1]. Selecting the target compound over its isomer allows precise control of the alkyl vector orientation for SAR studies where the pyrrole N6 substituent is hypothesized to occupy a solvent-exposed or selectivity pocket.
| Evidence Dimension | Substituent position (n-propyl group location) |
|---|---|
| Target Compound Data | n-Propyl at pyrrole N6; methyl at pyrimidine C2 |
| Comparator Or Baseline | 6-Methyl-2-propyl isomer (CAS 1708026-97-4): n-Propyl at pyrimidine C2; methyl at pyrrole N6 |
| Quantified Difference | Complete reversal of alkyl chain orientation relative to the 4-amino group; SMILES: NC1=NC(C)=NC2=CN(CCC)C=C21 (target) vs NC1=NC(CCC)=NC2=CN(C)C=C21 (isomer) |
| Conditions | Structural (SMILES-based) comparison; identical core scaffold with swapped substituents |
Why This Matters
For medicinal chemists optimizing kinase hinge-binding interactions, the vector of the C2 substituent directly influences ATP-pocket complementarity; the target compound's methyl at C2 minimizes steric clash in the hinge region while directing the propyl group away from the binding cleft.
- [1] Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. U.S. Patent Application Publication US20170044171A1. Filed November 1, 2016. View Source
